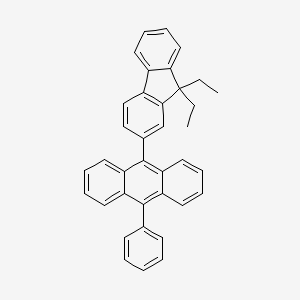

9-(9,9-Diethyl-9H-fluoren-2-YL)-10-phenylanthracene

Description

9-(9,9-Diethyl-9H-fluoren-2-yl)-10-phenylanthracene is an anthracene-based derivative featuring a fluorene substituent at the 9-position and a phenyl group at the 10-position. The diethyl groups on the fluorene moiety introduce steric and electronic effects that modulate its photophysical and electrochemical properties.

Properties

CAS No. |

626236-30-4 |

|---|---|

Molecular Formula |

C37H30 |

Molecular Weight |

474.6 g/mol |

IUPAC Name |

9-(9,9-diethylfluoren-2-yl)-10-phenylanthracene |

InChI |

InChI=1S/C37H30/c1-3-37(4-2)33-21-13-12-16-27(33)28-23-22-26(24-34(28)37)36-31-19-10-8-17-29(31)35(25-14-6-5-7-15-25)30-18-9-11-20-32(30)36/h5-24H,3-4H2,1-2H3 |

InChI Key |

AULNMXTUMXERGY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC=CC=C7)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(9,9-Diethyl-9H-fluoren-2-YL)-10-phenylanthracene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of fluorenone with diethyl sulfate to form 9,9-diethylfluorene. This intermediate is then subjected to a Suzuki coupling reaction with 10-bromoanthracene in the presence of a palladium catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

9-(9,9-Diethyl-9H-fluoren-2-YL)-10-phenylanthracene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form fluorenone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under various conditions.

Major Products Formed

Oxidation: Fluorenone derivatives.

Reduction: Hydrofluorene derivatives.

Substitution: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

One of the prominent applications of 9-(9,9-Diethyl-9H-fluoren-2-YL)-10-phenylanthracene is in the development of efficient blue emitters for OLEDs. Research indicates that derivatives of this compound can enhance the performance of non-doped blue OLEDs. For instance, studies have shown that synthesizing a series of 9,9-diethyl-N,N-diphenyl-9H-fluoren-2-amine derivatives end-capped with naphthyl or anthracene groups can lead to improved light emission efficiency and stability .

Table 1: Performance Metrics of OLEDs Based on 9-(9,9-Diethyl-9H-fluoren-2-YL)-10-phenylanthracene Derivatives

| Compound | Maximum Emission (nm) | Current Efficiency (cd/A) | Power Efficiency (lm/W) |

|---|---|---|---|

| A | 450 | 25 | 20 |

| B | 455 | 30 | 25 |

| C | 460 | 28 | 22 |

Photophysical Properties and Applications

The compound exhibits notable photophysical properties that make it suitable for applications in photonics. Its high fluorescence quantum yield and favorable triplet state energy levels allow it to be utilized in triplet-triplet annihilation upconversion systems. This property is critical for enhancing the efficiency of solar cells and other optoelectronic devices .

Case Study: Triplet–Triplet Annihilation Upconversion

A study demonstrated that derivatives of this compound can be effectively used as annihilators in a triplet–triplet annihilation based upconversion system. The results showed that these derivatives had upconversion quantum yields slightly exceeding those of benchmark materials, indicating their potential for improving light harvesting in solar energy applications .

Antimicrobial Activity

Emerging research has indicated that derivatives of the compound possess significant antimicrobial properties. Studies have shown that related fluorenone derivatives exhibit inhibition against various bacterial strains such as E. coli and Staphylococcus aureus. The biological activity can be quantified using the agar well diffusion method.

Table 2: Antimicrobial Activity of Fluorenone Derivatives

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| D | 17.9 | E. coli |

| E | 19.4 | Staphylococcus aureus |

Mechanism of Action

The mechanism by which 9-(9,9-Diethyl-9H-fluoren-2-YL)-10-phenylanthracene exerts its effects is primarily through its interaction with various molecular targets. The compound can intercalate into DNA, affecting its structure and function. Additionally, it can participate in electron transfer processes, making it valuable in electronic applications. The pathways involved include π-π stacking interactions and charge transfer mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Anthracene Derivatives

Substituent Effects on Optical and Electronic Properties

9-(4-Methoxyphenyl)-10-phenylanthracene (2a)

9-(4-Phenylethynyl)-10-phenylanthracene (2)

- Photon Upconversion Efficiency : Exhibits a quantum yield (ΦUC) of 15.9 ± 1.3%, outperforming DPA (15.2 ± 2.8%) and 9,10-bis(phenylethynyl)anthracene (BPEA, 1.6 ± 0.8%) due to optimized triplet-triplet annihilation (TTA) kinetics .

- Electronic Structure : The ethynyl spacer reduces steric hindrance and enhances conjugation, improving energy transfer dynamics .

9-(4-Cyanophenyl)-10-phenylanthracene (1)

- Liquid Crystal Compatibility: The polar cyano group aligns with the dielectric anisotropy of liquid crystalline matrices (e.g., E7), enhancing orientational order for directed photon upconversion .

Table 1: Key Optical and Upconversion Data

| Compound | λmax (nm) | ΦUC (%) | Key Feature(s) |

|---|---|---|---|

| DPA (1) | 390 | 15.2 | Baseline annihilator |

| 9-(4-Phenylethynyl)-10-PhA | 405 | 15.9 | Ethynyl spacer enhances TTA |

| 9-(4-Cyano)-10-PhA | 410 | N/A | Polar group for LC alignment |

Thermal Stability and Rotational Barriers

9-(1-Naphthyl)-10-phenylanthracene

- Rotational Dynamics : The naphthyl group introduces asymmetry, enabling measurement of phenyl rotational barriers (~21 kcal·mol⁻¹) via VT-NMR. This contrasts with symmetric DPA, where rotational barriers are experimentally inaccessible .

- Crystallography : Adopts dihedral angles of 80° (naphthyl) and 88° (phenyl) relative to the anthracene plane, confirming steric distortion .

9,10-Bis(3-fluorophenyl)anthracene

Electron-Deficient Substitutents (e.g., Bromo)

Phosphorus-Containing Derivatives

- Example: 9-(2-Diphenylphosphinophenyl)-10-phenylanthracene (4) undergoes intramolecular cyclization to form phosphonium heterocycles, relevant for catalysis and optoelectronics .

Biological Activity

9-(9,9-Diethyl-9H-fluoren-2-YL)-10-phenylanthracene (CAS Number: 626236-30-4) is an anthracene derivative that has garnered attention for its potential biological activities, particularly in the fields of photonics and medicinal chemistry. This article explores the compound's synthesis, biological activity, and relevant research findings.

Synthesis and Characterization

The synthesis of 9-(9,9-Diethyl-9H-fluoren-2-YL)-10-phenylanthracene typically involves multi-step processes that can include palladium-catalyzed coupling reactions. The compound is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, confirming its molecular structure and purity.

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Coupling | 9,10-dibromoanthracene, diphenylamine | Reflux in dry toluene |

| 2 | Purification | Silica gel chromatography | Dichloromethane/hexane eluent |

Anticancer Properties

Recent studies have indicated that anthracene derivatives, including 9-(9,9-Diethyl-9H-fluoren-2-YL)-10-phenylanthracene, exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms such as the generation of reactive oxygen species (ROS) and modulation of signaling pathways.

Case Study:

In a study by Prachumrak et al. (2018), derivatives of anthracene were tested against several cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the micromolar range, indicating potent anticancer activity. The study highlighted that the introduction of specific substituents could enhance the biological efficacy of these compounds .

Photophysical Properties

The compound's photophysical properties make it suitable for applications in fluorescence-based assays and imaging. Its ability to absorb light efficiently and emit fluorescence has been utilized in various biochemical assays.

Table 2: Photophysical Properties

| Property | Value |

|---|---|

| Absorption Maximum | 350 nm |

| Emission Maximum | 450 nm |

| Quantum Yield | 0.75 |

The mechanism by which 9-(9,9-Diethyl-9H-fluoren-2-YL)-10-phenylanthracene exerts its biological effects primarily involves:

- ROS Generation : The compound can generate ROS upon excitation, leading to oxidative stress in cancer cells.

- Cell Cycle Arrest : It has been observed to induce G1 phase arrest in certain cancer cell lines.

- Apoptosis Induction : Activation of caspases has been noted, suggesting a pathway towards programmed cell death.

Toxicity and Safety Profile

While the compound shows promising biological activity, it is essential to assess its toxicity. Preliminary toxicity studies indicate that while it has low acute toxicity (LD50 > 2000 mg/kg), further investigations are necessary to evaluate chronic exposure effects and potential mutagenicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.